spectroscopic data for Ethyl 3,4-dichlorobenzoate analysis
spectroscopic data for Ethyl 3,4-dichlorobenzoate analysis
Introduction & Structural Context
Ethyl 3,4-dichlorobenzoate (CAS: 1534-11-8) serves as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its structural integrity is defined by three distinct moieties: the ethyl ester functionality, the aromatic core, and the 3,4-dichloro substitution pattern.
Precise spectroscopic characterization is required not merely for identification, but to quantify impurities (such as the 2,4-dichloro isomer or unreacted 3,4-dichlorobenzoic acid) that can compromise downstream catalytic cycles. This guide provides a self-validating analytical framework for researchers.
Synthesis & Purity Pre-requisites
Before spectroscopic analysis, the sample must be assessed for synthesis artifacts. The standard synthesis involves the esterification of 3,4-dichlorobenzoic acid with ethanol in the presence of an acid catalyst (e.g.,
-
Critical Impurities to Monitor:
-
3,4-Dichlorobenzoic acid: Result of incomplete esterification. Detected via broad O-H stretch in IR (~3000 cm⁻¹) and downfield COOH proton in NMR (>10 ppm).
-
Ethanol: Residual solvent. Detected via triplet at ~1.2 ppm and quartet at ~3.7 ppm in ¹H NMR.
-
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary "gatekeeper" method for functional group verification. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring exerts an inductive effect, shifting the carbonyl absorption to a slightly higher frequency compared to unsubstituted ethyl benzoate.
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 minimum.
Key Diagnostic Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| C=O[1][2] Stretch (Ester) | 1725 – 1735 | Strong | Conjugated ester. Shifted +5-10 cm⁻¹ vs. ethyl benzoate due to Cl- electron withdrawal. |
| C-O-C Stretch | 1270 – 1290 | Strong | Asymmetric stretching of the ester linkage. |
| Ar-H Stretch | 3050 – 3100 | Weak | Characteristic aromatic C-H vibrations. |
| C=C Aromatic | 1580 – 1600 | Medium | Ring breathing modes, split due to substitution. |
| C-Cl Stretch | 1000 – 1100 | Medium | Broad band characteristic of aryl chlorides. |
Analyst Note: Absence of a broad band at 2500–3300 cm⁻¹ confirms the absence of unreacted carboxylic acid starting material.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural confirmation. The 3,4-dichloro substitution pattern creates a specific splitting system in the aromatic region that validates regiospecificity.
Experimental Protocol
-
Solvent:
(Deuterated Chloroform). -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm). -
Concentration: ~10-15 mg in 0.6 mL solvent.
¹H NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | 8.09 | Doublet (d) | 1H | Most deshielded. Ortho to ester, meta to Cl. Shows only small meta-coupling. | |
| H-6 | 7.87 | dd | 1H | Ortho to ester. Couples with H-5 (ortho) and H-2 (meta). | |
| H-5 | 7.51 | Doublet (d) | 1H | Ortho to Cl, meta to ester. Shielded relative to H-2/H-6.[3] | |
| 4.38 | Quartet (q) | 2H | Methylene of ethyl group. Deshielded by oxygen. | ||
| 1.40 | Triplet (t) | 3H | Methyl of ethyl group. |
¹³C NMR Data (100 MHz, )
-
Carbonyl (C=O): ~165.0 ppm.
-
Aromatic C-Cl: ~137.0 ppm (C-4), ~133.0 ppm (C-3).
-
Aromatic C-H: ~131.0 (C-2), ~129.5 (C-6), ~127.0 (C-5).
-
Aliphatic: ~61.5 ppm (
), ~14.3 ppm ( ).
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular formula and analyzing the isotopic envelope, which is the "fingerprint" of polychlorinated compounds.
Fragmentation Pathway & Isotope Logic
-
Molecular Ion (
): m/z 218 (based on ). -
Isotope Pattern: The presence of two chlorine atoms dictates a specific intensity ratio for
: : .[4]-
Ratio: Approximately 9 : 6 : 1 (100% : 65% : 10%).
-
Validation: If the M+2 peak is less than 50% of the base peak, the sample is likely the mono-chloro impurity.
-
Key Fragments (EI, 70 eV)
| m/z | Fragment Structure | Interpretation |
| 218 / 220 / 222 | Molecular Ion (Isotope cluster). | |
| 190 / 192 | McLafferty rearrangement (loss of ethene). | |
| 173 / 175 | Formation of the 3,4-dichlorobenzoyl cation (Acylium ion). Base Peak. | |
| 145 / 147 | Loss of CO from the acylium ion (Dichlorophenyl cation). |
Analytical Workflow & Logic Map
The following diagram illustrates the decision-making process for validating Ethyl 3,4-dichlorobenzoate, ensuring no step is bypassed.
Caption: Logical workflow for the stepwise validation of Ethyl 3,4-dichlorobenzoate, incorporating "Stop/Go" decision points based on spectral impurities.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 3,4-dichloro-, ethyl ester. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12223, 3,4-Dichlorobenzoic acid (Precursor Data). PubChem.[6] Available at: [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts of Esters and Aromatic Compounds. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. whitman.edu [whitman.edu]
- 5. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 6. Ethyl 3,4-dichloropentanoate | C7H12Cl2O2 | CID 23461896 - PubChem [pubchem.ncbi.nlm.nih.gov]
